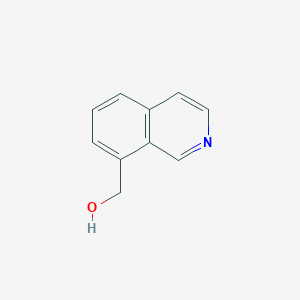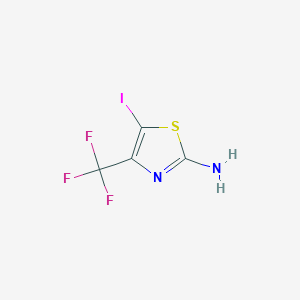
4-(2-Chloroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(2-Chloroethyl)benzamide is a benzamide derivative, which is a class of compounds characterized by the presence of a benzoyl group attached to an amine group. Benzamide derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The papers provided focus on various benzamide derivatives with different substituents and their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of benzamide derivatives can involve multiple steps and different starting materials. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of benzoyl compounds with chlorophenyl derivatives, characterized by X-ray diffraction and various spectroscopic methods . Another method for synthesizing benzamide derivatives, such as N-(1-alkoxy-2,2,2-trichloroethyl)benzamides, includes the reaction of benzamides with chloral hydrate followed by treatment with phosphorus pentachloride and subsequent reaction with alcohols . Additionally, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) is synthesized via nucleophilic acyl substitution under basic conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure analysis of 4-chloro-N-(2-methoxyphenyl)benzamidoxime revealed a Z configuration due to strong intramolecular hydrogen bonding . Similarly, the molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined from single crystal X-ray diffraction data, showing it crystallizes in the orthorhombic space group .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their functional groups and conditions. The papers provided do not detail specific reactions of 4-(2-Chloroethyl)benzamide but discuss the reactivity of similar compounds. For instance, N-(1-amino-2,2-dichloroethyl)benzamides can be synthesized through reactions with primary or secondary alkylamines, and their crystallographic X-ray structure has been determined .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The vibrational frequencies, chemical shifts, and electronic properties can be computed using methods like DFT calculations, as seen in the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . The polymorphism of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) demonstrates different physical properties between its forms, with form alpha being thermodynamically more stable than form beta . The vibrational spectra and molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide were also studied using Hartree-Fock and density functional methods, providing insights into its properties .
Applications De Recherche Scientifique
-
Cancer Research
- Application : “4-(2-Chloroethyl)benzamide” has been used in cancer research, specifically in the study of HepG2 cells .
- Method : The compound was administered to HepG2 cells, and the effects were observed .
- Results : It was found that treatment with this compound led to a significantly higher accumulation of HepG2 cells at the G2/M phase .
-
Chemical Intermediates
-
Antioxidant and Antibacterial Activities
- Application : This compound has been synthesized and tested for its antioxidant and antibacterial activities .
- Method : The compound was synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
-
Inhibitory Effect on Tumor Cells
- Application : A similar compound, N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino] Benzamide, has shown a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells .
- Results : The compound showed a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chloroethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYMFEDSBICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)



![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)



![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)


